2-{[1-(3-chlorobenzoyl)piperidin-3-yl]oxy}-5-fluoropyrimidine
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Overview
Description
2-{[1-(3-chlorobenzoyl)piperidin-3-yl]oxy}-5-fluoropyrimidine is a synthetic compound that features a piperidine ring substituted with a 3-chlorobenzoyl group and a fluoropyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(3-chlorobenzoyl)piperidin-3-yl]oxy}-5-fluoropyrimidine typically involves multiple steps, starting with the preparation of the piperidine ring. One common method is the hydrogenation of pyridine derivatives to form the piperidine ring . The 3-chlorobenzoyl group can be introduced via acylation reactions using 3-chlorobenzoyl chloride and a suitable base. The final step involves the coupling of the piperidine derivative with 5-fluoropyrimidine, often using Suzuki–Miyaura coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(3-chlorobenzoyl)piperidin-3-yl]oxy}-5-fluoropyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluoropyrimidine moiety, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or other strong bases to deprotonate nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-{[1-(3-chlorobenzoyl)piperidin-3-yl]oxy}-5-fluoropyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[1-(3-chlorobenzoyl)piperidin-3-yl]oxy}-5-fluoropyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-((1-(3-Chlorobenzoyl)piperidin-4-yl)oxy)nicotinonitrile
- 2-((1-(3-Chlorobenzoyl)piperidin-3-yl)oxy)isonicotinonitrile
Uniqueness
2-{[1-(3-chlorobenzoyl)piperidin-3-yl]oxy}-5-fluoropyrimidine is unique due to its specific combination of a piperidine ring, a 3-chlorobenzoyl group, and a fluoropyrimidine moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
(3-chlorophenyl)-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFN3O2/c17-12-4-1-3-11(7-12)15(22)21-6-2-5-14(10-21)23-16-19-8-13(18)9-20-16/h1,3-4,7-9,14H,2,5-6,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTALHWMYAVTCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CC=C2)Cl)OC3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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